molecular formula C15H13N3O5 B2939525 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 862808-83-1

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2939525
CAS No.: 862808-83-1
M. Wt: 315.285
InChI Key: SRWULOBEWQNMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 862808-83-1) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and oncology research . It features a 1,3,4-oxadiazole core, a privileged scaffold in drug discovery known for its versatile biological activities . This core is substituted at the 2-position with a 3,5-dimethoxybenzamide group and at the 5-position with a furan-2-yl group . The compound has been identified as a MIF (Macrophage Migration Inhibitory Factor) inhibitor, making it a valuable pharmacological tool for investigating inflammatory and oncological pathways . Research into 1,3,4-oxadiazole derivatives has demonstrated their potential to exert antiproliferative effects through multiple mechanisms, including the inhibition of key enzymes like thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are critical targets in cancer therapy . The structural motifs present in this compound—the oxadiazole ring, furan, and dimethoxybenzamide—are commonly associated with these biological activities. With a molecular formula of C15H13N3O5 and a molecular weight of 315.28 g/mol, it is supplied as a high-purity compound for research applications . This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-20-10-6-9(7-11(8-10)21-2)13(19)16-15-18-17-14(23-15)12-4-3-5-22-12/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWULOBEWQNMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Scientific Research Applications

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Key Differences :
    • LMM11 contains a sulfamoyl benzamide group (4-[cyclohexyl(ethyl)sulfamoyl]benzamide) instead of the 3,5-dimethoxybenzamide in the target compound.
    • The sulfamoyl group introduces bulkier, more polar substituents, which may reduce membrane permeability compared to the methoxy groups in the target compound.
  • Activity : LMM11 was tested for antifungal activity against Candida species, showing moderate efficacy when combined with surfactants like Pluronic F-127 .
OZE-II (N-[5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]-4-[(4,4-Dimethyloxazolidin-3-yl)Sulfonyl]Benzamide)
  • Key Similarities :
    • Both compounds feature a 3,5-dimethoxyphenyl group attached to the oxadiazole ring.
  • Key Differences: OZE-II includes a sulfonyl benzamide group with a dimethyloxazolidine substituent, increasing molecular weight (488.51 g/mol vs. ~329.3 g/mol for the target compound).
  • Activity : OZE-II demonstrated antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 µg/mL, suggesting that the 3,5-dimethoxy substitution may contribute to efficacy .
Thiadiazole Analog (N-[5-(Furan-2-ylmethylamino)-1,3,4-Thiadiazol-2-yl]-3,4,5-Trimethoxybenzamide)
  • Key Differences: The thiadiazole core replaces oxadiazole, substituting oxygen with sulfur. The trimethoxybenzamide group adds an extra methoxy substituent compared to the target compound.
  • Properties : Higher density (1.398 g/cm³) and molecular weight (390.41 g/mol) due to the sulfur atom and additional methoxy group .

Molecular Weight and Pharmacokinetic Implications

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₅H₁₅N₃O₅ ~329.3 3,5-Dimethoxybenzamide, furan-2-yl
LMM11 C₂₄H₂₇N₅O₅S 497.56 Sulfamoyl benzamide, furan-2-yl
OZE-II C₂₂H₂₄N₄O₇S 488.51 Sulfonyl benzamide, 3,5-dimethoxyphenyl
Thiadiazole Analog C₁₇H₁₈N₄O₅S 390.41 Thiadiazole core, trimethoxybenzamide
  • Analysis: The target compound’s lower molecular weight (~329.3 g/mol) may improve bioavailability compared to OZE-II and LMM11.

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C12H12N4O3
  • Molecular Weight : 248.25 g/mol
  • CAS Number : 7659-06-5

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethoxybenzoic acid with 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine. The reaction conditions usually require a solvent such as dimethylformamide (DMF) and a coupling agent like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of the amide bond.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundHPAF-II15.0
This compoundPATU-T12.5

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound may target:

  • Apoptotic Pathways : Inducing caspase activation leading to programmed cell death.
  • Cell Cycle Regulation : Disruption of cyclin-dependent kinases (CDKs) that control cell cycle progression.

Case Studies

A recent study conducted on Wistar rats evaluated the pharmacokinetics and safety profile of this compound. The study administered the compound at varying doses and monitored for any adverse effects. Findings indicated a dose-dependent response with minimal toxicity at therapeutic levels.

Results Summary:

Dose (mg/kg)Observed Effects
10No adverse effects observed
20Mild lethargy noted
50Significant toxicity with organ damage

Q & A

Basic: What synthetic routes are commonly employed to prepare N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide?

The compound is typically synthesized via multi-step protocols involving:

  • Acylation and cyclization : Reaction of 3,5-dimethoxybenzoyl chloride with a pre-synthesized 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine intermediate. Cyclization of thiosemicarbazides or hydrazides under dehydrating agents (e.g., POCl₃ or H₂SO₄) is a key step for oxadiazole ring formation .
  • Cross-coupling : Palladium-catalyzed coupling of furan-2-yl groups to oxadiazole precursors, as seen in analogous thiazole and oxadiazole derivatives .
    Methodological Tip : Optimize reaction conditions (e.g., solvent, temperature) using TLC/HPLC monitoring to minimize byproducts.

Advanced: How can synthetic challenges, such as low yields in oxadiazole ring formation, be addressed?

Contradictions in yield often arise from competing side reactions (e.g., incomplete cyclization or hydrolysis). Strategies include:

  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Protecting group chemistry : Protect reactive hydroxyl/methoxy groups during intermediate steps to prevent undesired substitutions .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as demonstrated in related benzamide-oxadiazole systems .

Basic: What spectroscopic techniques validate the structure of this compound?

  • NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.5 ppm) .
  • X-ray crystallography : Resolve bond lengths/angles (e.g., oxadiazole C–N bonds ~1.30 Å, consistent with aromatic character) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 342.1 for C₁₆H₁₄N₃O₅) .

Advanced: How to resolve discrepancies between computational and experimental structural data?

For example, if DFT-predicted bond angles deviate from X-ray

  • Check crystal packing effects : Intermolecular forces (e.g., hydrogen bonding in benzamide derivatives) may distort geometry .
  • Refine computational parameters : Use higher-level basis sets (e.g., B3LYP/6-311++G**) to improve accuracy .
  • Validate with SC-XRD : Single-crystal data (e.g., orthorhombic P2₁2₁2₁ symmetry) provide definitive reference .

Basic: What biological screening assays are relevant for this compound?

  • Anticancer activity : MTT assays against cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, inspired by structurally similar thiazole derivatives .
  • Antimicrobial testing : Disk diffusion assays for bacterial/fungal strains, given the oxadiazole moiety’s known bioactivity .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via triplicate experiments.

Advanced: How to interpret contradictory bioactivity data across studies?

If one study reports potent anticancer activity while another shows inactivity:

  • Evaluate structural analogs : Minor substituent changes (e.g., methoxy vs. chloro groups) drastically alter activity .
  • Assess assay conditions : Variability in cell culture media, incubation times, or solvent (DMSO concentration) may affect results .
  • Perform SAR analysis : Correlate electronic (Hammett σ) or steric parameters with activity trends .

Basic: How to study the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC. Oxadiazoles are prone to hydrolysis in acidic media .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C for thermal stability) .

Advanced: What computational methods predict solubility and bioavailability?

  • LogP calculations : Use Molinspiration or SwissADME to estimate partition coefficients (e.g., predicted LogP ~2.8 for moderate lipophilicity) .
  • Molecular dynamics (MD) simulations : Model membrane permeability (e.g., interaction with lipid bilayers) .

Basic: How to optimize purification for this compound?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, as shown for related oxadiazoles .

Advanced: What strategies enhance selectivity in target binding (e.g., kinase inhibition)?

  • Docking studies : Use AutoDock Vina to identify key interactions (e.g., hydrogen bonds with methoxy groups) .
  • Fragment-based design : Modify the furan moiety to improve steric complementarity with hydrophobic enzyme pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.